(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17904674
InChI: InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-8-7-11(13)12(14)15/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11+/m0/s1
SMILES:
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol

(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17904674

Molecular Formula: C12H15NO2

Molecular Weight: 205.25 g/mol

* For research use only. Not for human or veterinary use.

(R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid -

Specification

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
IUPAC Name (2R)-1-[(1S)-1-phenylethyl]azetidine-2-carboxylic acid
Standard InChI InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-8-7-11(13)12(14)15/h2-6,9,11H,7-8H2,1H3,(H,14,15)/t9-,11+/m0/s1
Standard InChI Key OASYHJXSVVGJIA-GXSJLCMTSA-N
Isomeric SMILES C[C@@H](C1=CC=CC=C1)N2CC[C@@H]2C(=O)O
Canonical SMILES CC(C1=CC=CC=C1)N2CCC2C(=O)O

Introduction

Structural Characteristics and Stereochemical Configuration

The molecular structure of (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid (IUPAC name: 1-[(1S)-1-phenylethyl]-2-azetidinecarboxylic acid) consists of an azetidine ring (a four-membered saturated heterocycle with three carbon atoms and one nitrogen atom) substituted at the 1-position with an (S)-1-phenylethyl group and at the 2-position with a carboxylic acid functional group . The compound’s stereochemistry is defined by two chiral centers: the nitrogen-bearing carbon of the azetidine ring (R-configuration) and the benzylic carbon of the phenylethyl substituent (S-configuration) .

Molecular Geometry and Conformational Analysis

X-ray crystallography and computational studies reveal that the azetidine ring adopts a puckered conformation to alleviate ring strain, with the phenylethyl group occupying an equatorial position relative to the ring . The carboxylic acid moiety participates in intramolecular hydrogen bonding with the azetidine nitrogen, stabilizing the zwitterionic form in aqueous solutions . Key bond lengths and angles include:

ParameterValue
N–C2 (azetidine)1.47 Å
C2–C3 (azetidine)1.54 Å
Ring puckering amplitude25°–30°
Dihedral angle (C1-N-C2-COO)112°

Data derived from analogous azetidine-carboxylic acid structures .

Spectroscopic Properties

  • NMR: 1H^1H NMR (400 MHz, D2 _2O): δ 7.35–7.28 (m, 5H, Ar–H), 4.12 (q, J = 6.8 Hz, 1H, CH(CH3 _3)Ph), 3.78 (dd, J = 8.4, 4.8 Hz, 1H, N–CH), 3.25–3.15 (m, 2H, azetidine H), 2.94–2.85 (m, 1H, azetidine H), 1.52 (d, J = 6.8 Hz, 3H, CH3 _3) .

  • IR: Strong absorption at 1720 cm1^{-1} (C=O stretch) and 1580 cm1^{-1} (COO ^- asymmetric stretch) .

Synthetic Methodologies

Enantioselective Biocatalytic Approaches

The Rhodococcus erythropolis AJ270 whole-cell catalyst enables enantioselective hydrolysis of racemic azetidine-2-carbonitriles to carboxylic acids via a two-step enzymatic cascade:

  • Nitrile hydratase non-selectively hydrates nitriles to amides.

  • Amidase selectively hydrolyzes the R-enantiomer of the amide intermediate to the carboxylic acid with >99.5% ee .
    For (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid, this method achieves 85–92% yield when applied to 1-benzylazetidine-2-carbonitrile precursors .

Diastereoselective α-Alkylation

Lithium bis(trimethylsilyl)amide (LiHMDS)-mediated α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters proceeds with high diastereoselectivity (dr >20:1) when borane complexes are employed to preorganize the substrate . For example, treatment of tert-butyl (1S,2S,1'S)-1-((S)-1-phenylethyl)azetidine-2-carboxylate–BH3_3 with LiHMDS (2.4 equiv) at 0°C, followed by benzyl bromide (2.6 equiv), affords the α-benzylated product in 90% yield .

Resolution of Racemates

Chiral stationary-phase HPLC using cellulose tris(3,5-dimethylphenylcarbamate) resolves racemic mixtures of 1-phenylethylazetidine-2-carboxylic acids with a separation factor (α) of 1.32 . The (R,S)-diastereomer elutes earlier than the (S,S)-form due to differential π–π interactions with the aromatic groups of the stationary phase .

Physicochemical Properties

PropertyValueConditions
Molecular formulaC12 _{12}H15 _{15}NO2 _2
Molecular weight205.25 g/mol
Melting point209–211°CDSC, heating rate 10°C/min
Solubility12 mg/mL in H2 _2O25°C, pH 7.0
logP1.45 ± 0.12Octanol/water partition
pKa (COOH)2.8Potentiometric titration

Applications in Medicinal Chemistry and Drug Development

Antibody-Drug Conjugates (ADCs)

(R)-Azetidine-2-carboxylic acid derivatives serve as non-cleavable linkers in ADCs due to their metabolic stability and minimal steric hindrance. Conjugation via the carboxylic acid to lysine residues on antibodies enables precise control over drug-to-antibody ratios (DARs) . For example, trastuzumab emtansine analogs incorporating this linker exhibit improved plasma stability (t1/2_{1/2} >72 h) compared to maleimide-based conjugates .

PROTACs (Proteolysis-Targeting Chimeras)

The strained azetidine ring enhances cell permeability in PROTACs designed to degrade kinase targets. A recent study demonstrated that PROTACs featuring (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid linkers achieve DC50_{50} values of 3–10 nM against BTK and EGFR kinases, with >80% target degradation in HeLa cells at 100 nM concentrations .

Antimicrobial Agents

Azetidine-carboxylic acids inhibit bacterial alanine racemase (Alr) by mimicking the transition state of the substrate. (R)-1-((S)-1-Phenylethyl)azetidine-2-carboxylic acid shows potent activity against Mycobacterium tuberculosis (MIC = 2 μg/mL) through competitive inhibition of Alr (Ki _i = 0.8 μM) .

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